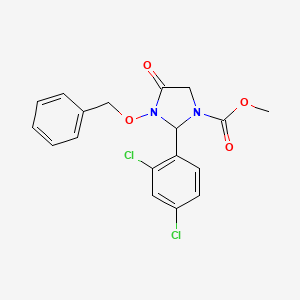![molecular formula C22H14N2O5 B6034523 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B6034523.png)
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate, also known as TMPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been studied for its potential applications in various fields, including cancer research, drug delivery, and material science. In cancer research, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes. In drug delivery, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been used as a carrier molecule for the targeted delivery of drugs to specific cells or tissues. In material science, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been used as a building block for the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. This inhibition leads to the accumulation of toxic intermediates and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been shown to have several biochemical and physiological effects, including the inhibition of dihydrofolate reductase, the induction of apoptosis in cancer cells, and the potential for targeted drug delivery. Additionally, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate has been shown to have low toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate in lab experiments is its low toxicity and high stability. Additionally, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate can be easily synthesized and purified, making it a cost-effective option for researchers. One limitation of using 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate, including the development of novel materials using 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate as a building block, the optimization of drug delivery using 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate as a carrier molecule, and the identification of new targets for 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate inhibition in cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate and its potential applications in various fields.
Conclusion:
In conclusion, 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate is a promising compound with potential applications in cancer research, drug delivery, and material science. Its low toxicity, high stability, and ease of synthesis make it an attractive option for researchers. Further studies are needed to fully understand the mechanism of action of 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate and its potential applications in various fields.
Méthodes De Synthèse
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate can be synthesized using a reaction between 1-naphthoic acid and thiamine hydrochloride. The reaction takes place in the presence of sulfuric acid and yields 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate as a yellow solid. The purity of the compound can be increased by recrystallization from ethanol.
Propriétés
IUPAC Name |
[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O5/c25-19-18(20(26)24-22(28)23-19)12-13-5-3-8-15(11-13)29-21(27)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H,(H2,23,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMSLGJEFCQOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C4C(=O)NC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6034448.png)
![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6034479.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6034497.png)
![S-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-D-cysteine](/img/structure/B6034504.png)
![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![7-(3-methoxybenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6034531.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4-isopropylbenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6034540.png)
![7-[(2-methoxypyridin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6034541.png)